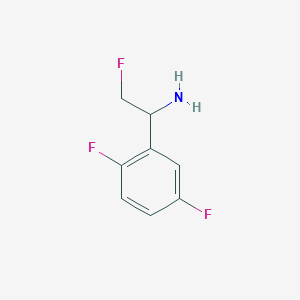![molecular formula C14H21N B13256265 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13256265.png)
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C14H21N It is a cycloalkane derivative, specifically a cyclopentane ring substituted with a methyl group and an amine group bonded to a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl group and the amine group can be achieved through substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl halides.
Attachment of the 4-methylphenylmethyl Group: This step involves the reaction of the cyclopentane derivative with 4-methylbenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-[(2-methylphenyl)methyl]cyclopentan-1-amine
- 3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine
- N-(3-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Uniqueness
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11-3-6-13(7-4-11)10-15-14-8-5-12(2)9-14/h3-4,6-7,12,14-15H,5,8-10H2,1-2H3 |
InChI Key |
BKKSQYMRSBAGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine](/img/structure/B13256187.png)

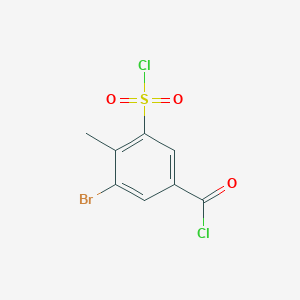
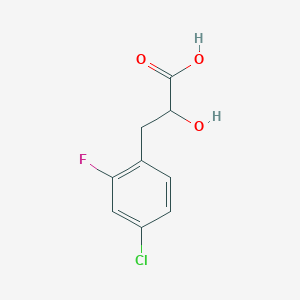
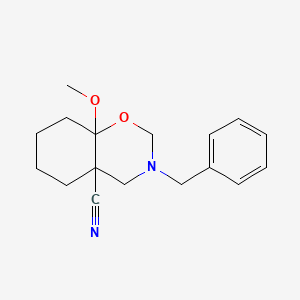
amine](/img/structure/B13256213.png)
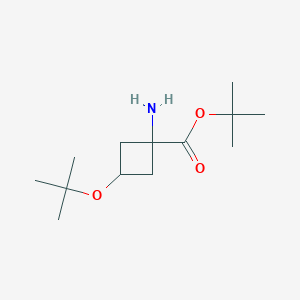
![2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13256221.png)
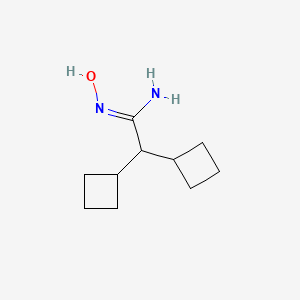
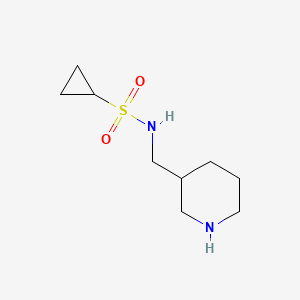

![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)
![N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide](/img/structure/B13256278.png)
